4-(Chloromethyl)phenyl isocyanate
Overview
Description
4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate. It is reported to participate in the anomeric O-acylation of Kdo.
Mechanism of Action
Target of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
4-(Chloromethyl)phenyl isocyanate, like other isocyanates, is highly reactive. It can participate in reactions with compounds that have active hydrogen atoms. For instance, it can react with water to form a primary amine and carbon dioxide . It can also react with alcohols to form carbamates .
Biochemical Pathways
It is known to participate in the anomeric o-acylation of kdo . This suggests that it may play a role in modifying biochemical pathways involving Kdo, a component of lipopolysaccharides in the outer membrane of Gram-negative bacteria .
Result of Action
It is known to be used in the synthesis of a series of carbamate derivatives of hoechst 33258, which are potential anticancer agents . This suggests that it may have applications in therapeutic contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactive compounds. For instance, its reactivity with water suggests that it may be less stable and effective in humid environments .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)phenyl isocyanate is reported to participate in the anomeric O-acylation of Kdo This suggests that it can interact with enzymes, proteins, and other biomolecules involved in this biochemical reaction
Cellular Effects
Given its role in the anomeric O-acylation of Kdo , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the anomeric O-acylation of Kdo , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-(chloromethyl)-4-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMZHLTKVXPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369845 | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29173-65-7 | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of 4-(chloromethyl)phenyl isocyanate to Hoechst 33258 affect its anticancer properties?
A: Research suggests that incorporating this compound into the structure of Hoechst 33258 leads to enhanced cytotoxicity against human breast cancer MCF-7 cells. [] This increased potency is likely linked to the derivative's higher binding affinity to DNA, as evidenced by ultrafiltration studies using calf thymus DNA. [] The this compound derivative exhibited almost three times the potency of unmodified Hoechst 33258 in inhibiting cancer cell growth. []
Q2: Can this compound be used to create high-efficiency separation columns?
A: Yes, this compound plays a crucial role in synthesizing a specialized open tubular capillary column for enhanced separation of peptides. [] The compound reacts with the inner surface of a pretreated silica capillary in the presence of a catalyst. [] This reaction, followed by treatment with sodium diethyl dithiocarbamate, allows for the subsequent polymerization of a three-component co-polymer layer within the capillary. [] This specific design and fabrication process results in a column with exceptional separation efficiency, achieving over 1.7 million plates per column in capillary electrochromatography. []
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